L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine
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Overview
Description
L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine is a peptide composed of seven amino acids: L-alanine, L-tyrosine, L-leucine, L-phenylalanine, and L-lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the process can be optimized by using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, biocatalytic methods using enzymes like α-ester acyltransferase can be employed to enhance the efficiency of peptide bond formation.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in a buffered solution.
Substitution: Nucleophilic reagents like amines or thiols can be used in the presence of coupling agents.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, resulting in free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide for treating diseases.
Industry: Utilized in the development of peptide-based materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-leucine: Another dipeptide with different biological properties.
L-Alanyl-L-phenylalanine: Known for its role in studying peptide interactions.
Uniqueness
L-Alanyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to form stable secondary structures and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
184651-84-1 |
---|---|
Molecular Formula |
C45H62N8O10 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H62N8O10/c1-26(2)22-35(42(59)53-38(23-29-10-6-5-7-11-29)43(60)49-34(45(62)63)12-8-9-21-46)52-44(61)37(25-31-15-19-33(55)20-16-31)51-40(57)28(4)48-41(58)36(50-39(56)27(3)47)24-30-13-17-32(54)18-14-30/h5-7,10-11,13-20,26-28,34-38,54-55H,8-9,12,21-25,46-47H2,1-4H3,(H,48,58)(H,49,60)(H,50,56)(H,51,57)(H,52,61)(H,53,59)(H,62,63)/t27-,28-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
YOMBWPQRUNJPRR-IUAUAGKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N |
Origin of Product |
United States |
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